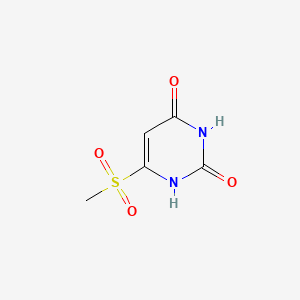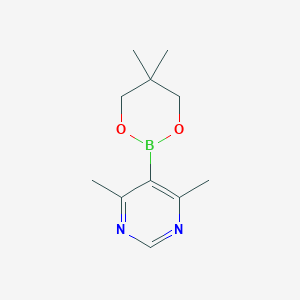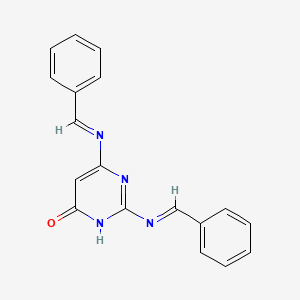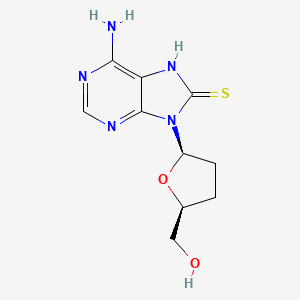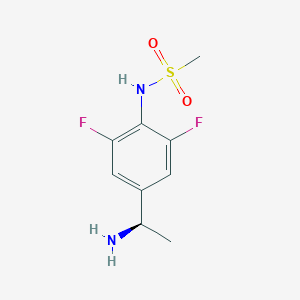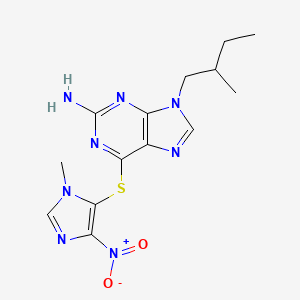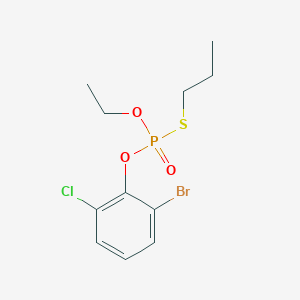
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a chloro group, a nitro group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, which undergo nitration, chlorination, and carboxylation reactions under controlled conditions. Common reagents used in these reactions include nitric acid for nitration, thionyl chloride for chlorination, and carbon dioxide for carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiourea are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure with a benzoic acid moiety instead of a pyrazole ring.
4-[(3-nitro-1H-pyrazol-1-yl)methyl]morpholine: Contains a morpholine ring instead of a pyrazole ring.
Uniqueness
4-Chloro-1-((3-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a chloro and a nitro group on the pyrazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H6ClN5O4 |
|---|---|
Peso molecular |
271.62 g/mol |
Nombre IUPAC |
4-chloro-1-[(3-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClN5O4/c9-5-3-13(11-7(5)8(15)16)4-12-2-1-6(10-12)14(17)18/h1-3H,4H2,(H,15,16) |
Clave InChI |
WSEOKQNEQVZLAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1[N+](=O)[O-])CN2C=C(C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




